molecular formula C22H19FN2O3 B4840740 N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide

N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide

Cat. No. B4840740
M. Wt: 378.4 g/mol
InChI Key: YBTXFHOANQMCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide, also known as BAY 57-1293, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Bayer Pharmaceuticals and has since been the subject of numerous scientific investigations. In

Scientific Research Applications

N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to be a potent inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide can increase the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism of action has led to the development of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide as a potential treatment for erectile dysfunction and pulmonary arterial hypertension.

Mechanism of Action

The mechanism of action of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide involves the inhibition of PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide can increase the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism of action has been extensively studied and has led to the development of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide as a potential treatment for erectile dysfunction and pulmonary arterial hypertension.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide have been extensively studied. It has been shown to be a potent inhibitor of PDE5, leading to increased levels of cGMP and relaxation of smooth muscle cells. This can result in increased blood flow, which is beneficial for the treatment of erectile dysfunction and pulmonary arterial hypertension. In addition, N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide has been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial for the treatment of other diseases.

Advantages and Limitations for Lab Experiments

N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in large quantities. It has a well-characterized mechanism of action and has been extensively studied for its potential therapeutic applications. However, there are also limitations to the use of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide in lab experiments. It is a potent inhibitor of PDE5, which may limit its use in experiments where PDE5 activity is required. In addition, its specificity for PDE5 may limit its use in experiments where other PDEs are involved.

Future Directions

There are several future directions for the study of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide. One direction is the development of new therapeutic applications for this compound. It has been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial for the treatment of other diseases. Another direction is the development of new inhibitors of PDE5 that have improved specificity and potency. This may lead to the development of new treatments for erectile dysfunction and pulmonary arterial hypertension. Finally, the use of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide in combination with other drugs may be explored, as this may lead to improved therapeutic outcomes.

properties

IUPAC Name

N-[5-[[2-(4-fluorophenyl)acetyl]amino]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3/c1-28-20-12-11-18(24-21(26)13-15-7-9-17(23)10-8-15)14-19(20)25-22(27)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTXFHOANQMCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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